BENGHE Validation & Comparative

Check Availability & Pricing

A Researcher's Guide to Protein Q-Value
Calculation in DIA-NN

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Diafen NN

Cat. No.: B1670385

In the landscape of data-independent acquisition (DIA) proteomics, DIA-NN has emerged as a
powerful software suite, lauded for its speed and accuracy in identifying and quantifying
thousands of proteins. A critical aspect of this analysis is the reliable control of the false
discovery rate (FDR) at the protein level, which is represented by the protein g-value. This
guide provides an in-depth comparison of protein g-value calculation methodologies within DIA-
NN, contrasts its approach with other common software, and presents supporting experimental
data for researchers, scientists, and drug development professionals.

Understanding Protein Q-Value Calculation in DIA-
NN

DIA-NN employs a singular, conservative method for protein g-value calculation that is applied
to individual proteins rather than protein groups.[1] The foundation of this method is the well-
established target-decoy approach.

The process begins at the precursor level, where DIA-NN's deep neural networks assign
scores to both target (real) and decoy (shuffled or reversed sequence) precursors.[1] To
estimate the protein-level FDR, the software focuses on proteotypic peptides—those that are
unique to a specific protein.

The core algorithm can be summarized as follows:
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o Proteotypic Precursor Selection: For each protein, only the scores of its identified proteotypic

precursors are considered.

e Maximum Score Assignment: The maximum precursor score is taken as the representative

score for that protein. This is done for both target and decoy proteins.

o FDR Estimation: The distribution of maximum scores for target and decoy proteins is then

compared. For any given score threshold, the FDR is estimated by dividing the number of

decoy proteins above that threshold by the number of target proteins exceeding the same

threshold.[1]

This method is considered conservative because it does not use correction based on the prior

probability of incorrect identification (110).[1]

Key Protein Q-Value Metrics in DIA-NN Output

The main output from DIA-NN provides several columns related to protein g-values, each with

a specific scope and application:

Column Header Description

Recommended Use

A run-specific g-value for an
] individual protein, calculated
Protein.Q.Value ) )
using only proteotypic

peptides.

Useful for ensuring high
confidence in protein
identification within a specific

sample or run.

A run-specific g-value for a
PG.Q.Value )
protein group.

The standard g-value to use
for filtering protein
identifications on a per-run

basis.

An experiment-wide g-value for
Global.PG.Q.Value )
a protein group.

Recommended for filtering
protein identifications across
an entire experimental cohort
to ensure that a protein is
confidently identified in at least

one run.[2]
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Comparative Analysis of Protein Identification
Performance

The performance of DIA-NN's protein FDR control has been benchmarked against other
popular DIA analysis software, such as Spectronaut, OpenSWATH, and Skyline. These studies
often utilize complex, controlled samples, such as hybrid proteomes, to empirically assess the
accuracy of FDR estimates.

Quantitative Performance Metrics

The following table summarizes protein identification numbers from a benchmarking study
using a complex hybrid proteome dataset. The data highlights the performance of DIA-NN in
comparison to other software tools at a stringent 1% protein FDR cutoff.

Spectral Library Number of Quantified
Software ) . .
Generation Proteins (1% Protein FDR)
GPF-refined in silico predicted
DIA-NN _ ~8,400
DIA-NN library
In silico predicted DIA-NN
DIA-NN _ ~7,800
library
Spectronaut DirectDIA ~7,500
OpenSwath DDA-based (MaxQuant) ~6,200
Skyline DDA-based (MaxQuant) ~5,800

Data synthesized from a benchmark study using a large-scale dataset with inter-patient
heterogeneity.[3]

Experimental Protocol for Benchmarking Protein Q-
Value Calculation

To rigorously evaluate and compare protein g-value calculation methods, a well-controlled
experimental design is paramount. The following protocol outlines a typical workflow for
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creating and analyzing a hybrid proteome sample, a common strategy for benchmarking in
proteomics.

I. Sample Preparation: Two-Species Hybrid Proteome

o Cell Culture and Lysis: Culture human (e.g., HeLa) and a phylogenetically distant organism's
cells (e.g., E. coli or maize) separately. Harvest and lyse the cells to extract proteins.

» Protein Digestion: Digest the proteins from each species into peptides using a standard
trypsin digestion protocol.

o Peptide Quantification: Accurately quantify the peptide concentration for each species'
digest.

o Hybrid Sample Creation: Mix the human and non-human peptide digests in a defined ratio
(e.g., 99:1 human to E. coli by peptide mass). This creates a sample where the non-human
peptides serve as a ground truth for false identifications.

Il. Data Acquisition: Data-Independent Acquisition (DIA)
Mass Spectrometry

e LC-MS/MS Setup: Use a high-resolution mass spectrometer (e.g., Orbitrap or timsTOF)
coupled to a nano-liquid chromatography system.

» DIA Method: Acquire data using a DIA method with optimized parameters, including the m/z
range, isolation window width, and gradient length. Acquire multiple technical replicates of
the hybrid sample.

lll. Data Analysis: Software Comparison

o Spectral Library Generation (for library-based methods):

o DDA-based: Acquire data-dependent acquisition (DDA) runs of each individual proteome
and combine them to generate a spectral library using tools like MaxQuant or MSFragger.

o Library-freefin silico: Utilize the library-free capabilities of software like DIA-NN or
Spectronaut's DirectDIA, or generate an in silico predicted library from the protein
sequences of the two species.
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» DIA Data Processing:

o Analyze the DIA runs of the hybrid sample with DIA-NN, Spectronaut, OpenSWATH, and
Skyline.

o For all software, set the protein FDR threshold to 1%.
o Performance Evaluation:

o Identification Numbers: Compare the number of identified human proteins at a 1% protein
FDR.

o Empirical FDR Calculation: Calculate the empirical FDR by dividing the number of
identified non-human (entrapment) proteins by the total number of identified proteins.
Compare this empirical FDR to the software-reported FDR.

o Quantitative Accuracy: For studies with varying spike-in concentrations, assess the
guantitative accuracy and precision (e.g., coefficient of variation) for the ground-truth
peptides/proteins.

Visualizing the Methodologies

To better understand the workflows, the following diagrams illustrate the key processes

involved.
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DIA-NN Protein Q-Value Calculation Workflow
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Experimental Workflow for Benchmarking

Conclusion

DIA-NN offers a robust and conservative method for protein g-value calculation, which has
been shown to perform favorably in comparison to other leading DIA software. Its approach of
using proteotypic precursors for individual protein FDR estimation is a key feature. For
researchers, understanding the nuances of the different protein g-value metrics provided by
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DIA-NN is crucial for appropriate data filtering and interpretation. The choice of
Protein.Q.Value, PG.Q.Value, or Global.PG.Q.Value should be guided by the specific research
guestion and experimental design. By employing well-controlled benchmarking experiments,
the proteomics community can continue to validate and improve upon these essential statistical
methods.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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